

An In-depth Technical Guide on 3-(1H-Imidazol-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 3-(1H-Imidazol-1-yl)benzaldehyde

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Abstract

3-(1H-Imidazol-1-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of both imidazole and benzaldehyde, it serves as a versatile precursor in the synthesis of more complex molecules, including potential therapeutic agents. The imidazole moiety can act as a ligand for metal ions and participate in hydrogen bonding, making it a valuable pharmacophore, while the benzaldehyde group provides a reactive site for various chemical transformations. This document provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow diagram for its preparation and purification.

Core Physicochemical Properties

The fundamental chemical and physical properties of **3-(1H-Imidazol-1-yl)benzaldehyde** are summarized below. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ N ₂ O	[1] [2]
Molecular Weight	172.18 g/mol	[1]
CAS Number	127404-22-2	[1] [2]
IUPAC Name	3-imidazol-1-ylbenzaldehyde	[1]
Canonical SMILES	<chem>C1=CC(=CC(=C1)N2C=CN=C2)C=O</chem>	[1] [3]
InChI Key	CGTQCZGDVDTRDI-UHFFFAOYSA-N	[1] [3]
Appearance	Pale yellow crystal	[4]

Computed Molecular Descriptors

Computational models provide valuable insights into the behavior of a molecule in various chemical and biological systems. The following table lists key computed descriptors for **3-(1H-imidazol-1-yl)benzaldehyde**.

Descriptor	Value	Source
Exact Mass	172.063662883 Da	[1]
XLogP3-AA (LogP)	1.1	[1]
Topological Polar Surface Area	34.9 Å ²	[1]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	1	[1]

Experimental Protocols

The synthesis of **3-(1H-Imidazol-1-yl)benzaldehyde** is typically achieved through a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation.

Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde[4]

This protocol details a copper-powder-catalyzed synthesis from 3-bromobenzaldehyde and imidazole.

Materials and Reagents:

- 3-bromobenzaldehyde (9.25 g)
- Imidazole (20.4 g)
- Copper powder (0.31 g)
- Water (50 ml)
- Aqueous ammonia
- Chloroform
- Silica gel
- Methylene chloride
- Methanol

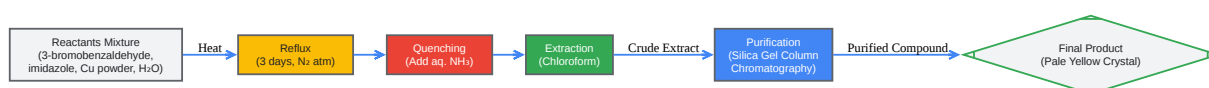
Procedure:

- A mixture of 9.25 g of 3-bromobenzaldehyde, 20.4 g of imidazole, 0.31 g of copper powder, and 50 ml of water is prepared in a suitable reaction vessel.[4]
- The mixture is heated under reflux in a nitrogen atmosphere for 3 days.[4]
- After the reflux period, aqueous ammonia is added to the reaction mixture.[4]
- The resulting mixture is extracted with chloroform.[4]

- The chloroform extract is then purified by silica gel column chromatography, using a solvent system of methylene chloride/methanol.[4]
- The final product is isolated as a pale yellow crystal, with a reported yield of 4.61 g (54%).[4]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **3-(1H-Imidazol-1-yl)benzaldehyde** as described in the protocol.



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Caption: Workflow for the synthesis and purification of **3-(1H-Imidazol-1-yl)benzaldehyde**.

Biological and Pharmacological Context

While specific signaling pathways for **3-(1H-Imidazol-1-yl)benzaldehyde** are not extensively documented in the reviewed literature, its structural components—benzaldehyde and imidazole—are well-known pharmacophores.

- **Benzaldehyde Derivatives:** Benzaldehyde and its derivatives are recognized for a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[6][7] For example, certain benzaldehyde derivatives have been shown to inhibit the production of aflatoxin B1 by *Aspergillus flavus* by down-regulating key regulatory genes in the aflatoxin biosynthetic pathway.[6]
- **N-Aryl Imidazoles:** The N-aryl imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous antifungal agents (e.g., azole antifungals), anticancer drugs, and anti-inflammatory medications.[8] The 4-isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, is a common reagent used to synthesize compounds with antifungal and antibacterial activity.[8][9]

Given this context, **3-(1H-Imidazol-1-yl)benzaldehyde** represents a valuable building block for developing novel compounds with potential therapeutic applications, particularly in the realm of antimicrobial and antifungal drug discovery. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, **3-(1H-Imidazol-1-yl)benzaldehyde** is associated with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a fume hood.[1]

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